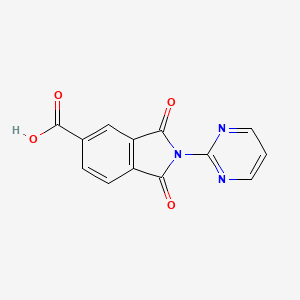

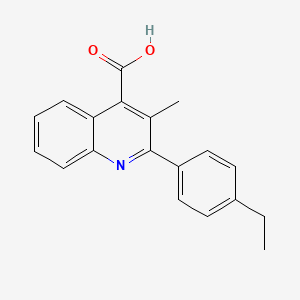

5-Pyrazol-1-ylmethyl-furan-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "5-Pyrazol-1-ylmethyl-furan-2-carboxylic acid" is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives have been extensively studied due to their diverse biological activities, including antibacterial, antifungal, antileukemic, and antiproliferative properties .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves cyclization reactions and the functionalization of existing pyrazole compounds. For instance, the synthesis of N-substituted 5-(furan-2-yl)-phenyl pyrazolines involves the cyclization of prop-2-en-1-one derivatives with N-substituted phenyl hydrazine in the presence of acetic acid in ethanol . Similarly, the synthesis of furanyl and pyranyl derivatives of triazenoimidazole and triazenopyrazole carboxamides is achieved through reactions with silylated compounds and chlorinated furan or pyran . The synthesis of novel pyrazole derivatives containing 5-phenyl-2-furan is designed to enhance fungicidal activity, with the structures confirmed by various spectroscopic methods .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is elucidated using spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS). For example, the structures of antibacterial pyrazoline derivatives were confirmed by IR, 1H NMR, 13C NMR, and ESI-MS spectral data . The structure of antifungal pyrazole derivatives was confirmed by 1H NMR, 13C NMR, MS, and X-ray single crystal diffraction .

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions that modify their structure and enhance their biological activity. For instance, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine leads to the formation of different products depending on the reaction conditions, indicating the versatility of pyrazole chemistry . The synthesis of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides involves the formation of amide bonds, which are assessed for their antiproliferative activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. These properties are crucial for their biological activity and potential as pharmaceutical agents. The antibacterial activity of pyrazoline derivatives is evaluated using the microdilution method to determine the minimum inhibitory concentration (MIC) . The antileukemic activity of furanyl and pyranyl derivatives is tested in vivo, and their potency is compared with ribosyl derivatives . The antifungal activity of pyrazole derivatives is evaluated both in vitro and in vivo, with some compounds showing significant activity against various fungi .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Synthesis of Esters and Amides : 5-Pyrazol-1-ylmethyl-furan-2-carboxylic acid derivatives have been utilized in the synthesis of various ester and amide derivatives. These compounds are prepared through reactions with alcohols or N-nucleophiles, offering a diverse range of chemical structures (Şener et al., 2002).

Cyclocondensation Reactions : These derivatives have been engaged in cyclocondensation reactions, leading to the formation of pyrazolo[3,4-d]-pyridazinone and pyrazolo[3,4-d]pyridazine derivatives. Such reactions are pivotal for creating complex heterocyclic structures with potential applications in various fields (Şener et al., 2002).

Decarboxylative Fluorination : The compound has been subjected to decarboxylative fluorination, a reaction critical in the preparation of fluorinated derivatives. Such reactions are relevant in the development of pharmaceuticals and agrochemicals (Yuan et al., 2017).

Biological and Pharmaceutical Research

Fungicidal Activity : Pyrazole derivatives containing 5-phenyl-2-furan, a related structural motif, have demonstrated significant fungicidal activity. Such studies are crucial in the development of new antifungal agents (Ahmed et al., 2019).

Antimicrobial Activity : Compounds derived from 5-Pyrazol-1-ylmethyl-furan-2-carboxylic acid have been explored for their antimicrobial properties. This includes studies on various metal complexes of these derivatives, highlighting their potential in antimicrobial applications (Patel, 2020).

Antioxidant Properties : Derivatives of this compound have been synthesized and evaluated for their antioxidant properties. Such studies are significant in the search for novel antioxidant agents, which are essential in various therapeutic applications (Prabakaran et al., 2021).

Material Science and Catalysis

- Coordination Chemistry : The pyrazole derivatives have been used in the synthesis and study of coordination complexes. These studies are valuable in material science, particularly in the development of novel catalysts and materials (Radi et al., 2015).

Safety And Hazards

Propiedades

IUPAC Name |

5-(pyrazol-1-ylmethyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-9(13)8-3-2-7(14-8)6-11-5-1-4-10-11/h1-5H,6H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZCNKLLKDQIBAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC2=CC=C(O2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354638 |

Source

|

| Record name | 5-Pyrazol-1-ylmethyl-furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Pyrazol-1-ylmethyl-furan-2-carboxylic acid | |

CAS RN |

386736-99-8 |

Source

|

| Record name | 5-Pyrazol-1-ylmethyl-furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1332465.png)

![4-Ethyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332468.png)

![5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1332470.png)

![1-[(2-Bromophenyl)methyl]-4-methylpiperazine](/img/structure/B1332484.png)